(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE
Overview
Description
(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE is a complex organic compound that features a quinoxaline ring system substituted with a methyl group at the 3-position and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of quinoxaline with a diphenylphosphine oxide precursor under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE can undergo various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group on the quinoxaline ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine oxide moiety may yield higher oxidation state phosphorus compounds, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Scientific Research Applications
(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of viruses and bacteria. The phosphine oxide moiety can coordinate with metal ions, facilitating catalytic reactions in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-2,3-dithione share similar structural features and biological activities.
Phosphine Oxides: Compounds such as triphenylphosphine oxide and diphenylphosphine oxide are structurally related and used in similar applications.
Uniqueness
(3-METHYL-2-QUINOXALINYL)METHYL(DIPHENYL)PHOSPHINE OXIDE is unique due to the combination of the quinoxaline and phosphine oxide moieties, which confer both biological activity and catalytic properties. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(diphenylphosphorylmethyl)-3-methylquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N2OP/c1-17-22(24-21-15-9-8-14-20(21)23-17)16-26(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZABZGJFCLHNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.